N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide
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Overview
Description
N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, a furan ring, and a butanamide side chain, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the butanamide side chain. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the quinazolinone core may produce dihydroquinazolinone derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide is unique due to its complex structure, which combines a quinazolinone core, a furan ring, and a butanamide side chain. This unique structure imparts diverse chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide (CAS Number: 1206986-04-0) is a synthetic compound that exhibits various biological activities. Its structure incorporates a furan ring, a quinazoline derivative, and a methoxyphenyl group, suggesting potential interactions with biological targets. This article reviews the available literature on its biological activity, including antiviral, anti-inflammatory, and anticancer properties.
The molecular formula of the compound is C24H22N4O4S, with a molecular weight of 462.5 g/mol. The compound's structure is characterized by:
- A furan moiety
- A butanamide chain
- A sulfanyl group linked to a quinazoline scaffold
Antiviral Activity
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this compound. For instance, certain derivatives have shown significant activity against HIV reverse transcriptase with EC50 values ranging from 130 to 263 μM in cell assays . This suggests that modifications in the structure can enhance antiviral efficacy.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research indicates that compounds with similar structural motifs can inhibit inflammatory pathways associated with diseases such as rheumatoid arthritis and osteoarthritis . In vitro studies have demonstrated that related compounds effectively reduce pro-inflammatory cytokines in activated immune cells.
Anticancer Activity
The anticancer potential of this compound is supported by its ability to induce cytotoxicity in various cancer cell lines. For example, derivatives of quinazoline have been shown to possess IC50 values in the low micromolar range against several tumorigenic cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Furan Substitution : Modifications at the furan ring can significantly impact antiviral potency.
- Quinazoline Variants : Altering substituents on the quinazoline scaffold enhances anticancer activity.
- Sulfanyl Group : The presence of a sulfanyl group appears to contribute positively to anti-inflammatory effects.
Case Studies
- Antiviral Efficacy : A study involving a series of quinazoline derivatives demonstrated that specific substitutions led to enhanced inhibitory activity against HIV reverse transcriptase compared to standard drugs like nevirapine .
- Cytotoxicity Assays : In vitro assays using various cancer cell lines showed that modifications in the methoxyphenyl group resulted in significant differences in cytotoxicity, with some compounds exhibiting IC50 values below 10 μM .
Data Summary Table
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5S/c1-34-19-8-4-7-18(15-19)28-24(32)17-36-26-29-22-11-3-2-10-21(22)25(33)30(26)13-5-12-23(31)27-16-20-9-6-14-35-20/h2-4,6-11,14-15H,5,12-13,16-17H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNNPYOHQLSQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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